molecular formula C6H11ClOS B12311823 Cyclohexanesulfinyl chloride

Cyclohexanesulfinyl chloride

Cat. No.: B12311823
M. Wt: 166.67 g/mol
InChI Key: ZGQKEEKFCPNSTD-UHFFFAOYSA-N
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Description

Cyclohexanesulfinyl chloride is an organosulfur compound with the molecular formula C6H11ClOS. It is a derivative of cyclohexane, where a sulfinyl chloride group is attached to the cyclohexane ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanesulfinyl chloride can be synthesized through the reaction of cyclohexanone with thionyl chloride (SOCl2) in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanesulfinyl chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to cyclohexanesulfonyl chloride using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert it to cyclohexanesulfinic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Cyclohexanesulfonyl chloride.

    Reduction: Cyclohexanesulfinic acid.

    Substitution: Various substituted cyclohexanesulfinyl derivatives.

Scientific Research Applications

Cyclohexanesulfinyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds.

    Biology: It can be used to modify biomolecules for studying their functions and interactions.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of cyclohexanesulfinyl chloride involves its reactivity towards nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

    Cyclohexanesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfinyl chloride group.

    Methanesulfinyl chloride: A smaller analog with a similar functional group.

    Benzenesulfinyl chloride: An aromatic analog with a benzene ring instead of a cyclohexane ring.

Uniqueness: Cyclohexanesulfinyl chloride is unique due to its specific reactivity and the stability of the cyclohexane ring. Its reactivity profile differs from other sulfinyl chlorides, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C6H11ClOS

Molecular Weight

166.67 g/mol

IUPAC Name

cyclohexanesulfinyl chloride

InChI

InChI=1S/C6H11ClOS/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

ZGQKEEKFCPNSTD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)Cl

Origin of Product

United States

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